molecular formula C9H18O2 B8742070 2,2,3-Trimethylbutanoic acid ethyl ester CAS No. 1727-61-3

2,2,3-Trimethylbutanoic acid ethyl ester

Cat. No.: B8742070
CAS No.: 1727-61-3
M. Wt: 158.24 g/mol
InChI Key: QEIVPDRGIDPMTE-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbutanoic acid ethyl ester (C₉H₁₈O₂) is a branched-chain ester characterized by a butanoic acid backbone substituted with methyl groups at the 2, 2, and 3 positions, esterified with ethanol. This compound is part of a broader class of esters with applications in flavoring agents, fragrances, and synthetic intermediates. Its structure imparts unique steric and electronic properties, influencing its reactivity, solubility, and volatility compared to linear or less-substituted analogues .

Properties

CAS No.

1727-61-3

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

ethyl 2,2,3-trimethylbutanoate

InChI

InChI=1S/C9H18O2/c1-6-11-8(10)9(4,5)7(2)3/h7H,6H2,1-5H3

InChI Key

QEIVPDRGIDPMTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Isomerism

Ethyl 3,3-Dimethylbutanoate (CAS 6662-79-9)
  • Structure: Methyl groups at positions 3 and 3 of the butanoic acid chain.
  • Synthesis: Often prepared via acid-catalyzed esterification of 3,3-dimethylbutanoic acid with ethanol .
Ethyl 2,3,3-Trimethylbutanoate (Isomer)
  • Structure : Methyl groups at positions 2, 3, and 3.
  • Key Differences : The altered substitution pattern may affect boiling points and solubility due to differences in molecular symmetry and packing efficiency .

Functional Group Modifications

Ethyl 3-Hydroxy-2,2-dimethylbutanoate (CAS 69737-23-1)
  • Structure : Incorporates a hydroxyl group at position 3.
  • Key Differences: The hydroxyl group introduces hydrogen bonding capacity, increasing polarity and water solubility compared to the non-hydroxylated parent compound. This derivative is relevant in pharmaceutical intermediates .
Ethyl 2-Bromo-3,3-dimethylbutanoate (CAS 1597397-20-0)
  • Structure : Bromine atom at position 2.
  • Key Differences : The electron-withdrawing bromine enhances electrophilicity at the carbonyl carbon, making this compound a reactive intermediate in alkylation or cross-coupling reactions .

Ester Chain Variations

Methyl 3,3-Dimethylbutanoate (CAS 30673-39-1)
  • Structure : Methyl ester instead of ethyl.
  • Key Differences : Shorter alkyl chain reduces lipophilicity, lowering logP values and altering volatility. This variant is often used in fragrances due to its lighter odor profile .
Ethyl 3,3,3-Trifluoropropanoate (CAS 352-23-8)
  • Structure: Trifluoromethyl group on a shorter propanoic acid chain.
  • Key Differences : Fluorine atoms increase electronegativity and resistance to enzymatic degradation, making this compound useful in agrochemicals and fluorinated polymers .

Bicyclic and Complex Esters

Ethyl [(1S)-2,2,3-Trimethyl-3-cyclopenten-1-yl]acetate (CAS 81907-73-5)
  • Structure : Cyclopentene ring fused with a 2,2,3-trimethyl substituent.
  • Key Differences : The rigid bicyclic structure enhances thermal stability and imparts distinct olfactory properties, making it valuable in high-end perfumery .
2,2,3-Trimethylbicyclo[2.2.1]heptane Derivatives
  • Structure : Bicyclic framework with methyl groups.
  • Key Differences : These compounds are synthesized via Lewis acid-mediated cyclization, highlighting methodologies applicable to sterically hindered esters .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight (g/mol)
2,2,3-Trimethylbutanoic acid ethyl ester C₉H₁₈O₂ Not explicitly listed 2,2,3-trimethyl 158.24 (calculated)
Ethyl 3,3-dimethylbutanoate C₈H₁₆O₂ 6662-79-9 3,3-dimethyl 144.21
Ethyl 2-bromo-3,3-dimethylbutanoate C₈H₁₅BrO₂ 1597397-20-0 2-bromo, 3,3-dimethyl 223.11
Methyl 3,3-dimethylbutanoate C₇H₁₄O₂ 30673-39-1 3,3-dimethyl, methyl ester 130.19

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